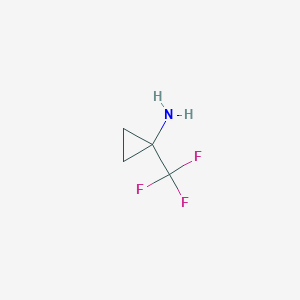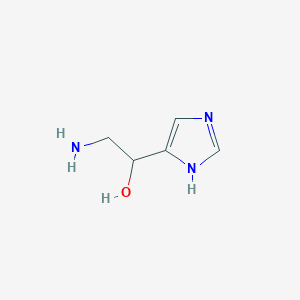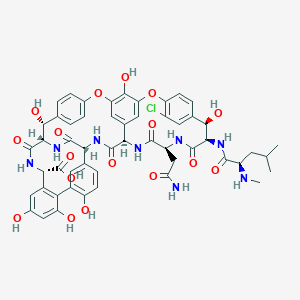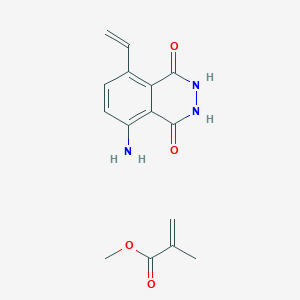
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a synthetic polymer that has gained significant attention in the field of materials science and biomedical research. This copolymer has unique properties that make it a promising candidate for various applications, including drug delivery, tissue engineering, and biosensors.
Wirkmechanismus
The mechanism of action of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is not fully understood. However, it is believed that the copolymer interacts with the biological environment, including cells and tissues, through various mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to the controlled release of drugs, promotion of cell growth, and sensing of analytes.
Biochemische Und Physiologische Effekte
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. The copolymer has also been shown to promote cell adhesion and proliferation, indicating its potential use in tissue engineering. In addition, the copolymer has been shown to have good biocompatibility and biodegradability, which are important properties for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer in lab experiments include its unique properties, including its controlled release behavior, biocompatibility, and biodegradability. However, the copolymer also has limitations, including its complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer. These include:
1. Further optimization of the synthesis method to improve the copolymer's properties and reduce the cost of production.
2. Exploration of the copolymer's potential in targeted drug delivery and cancer therapy.
3. Investigation of the copolymer's potential in tissue engineering, including its use in the development of scaffolds and hydrogels.
4. Development of biosensors based on the copolymer for the detection of various analytes.
5. Study of the copolymer's interactions with biological systems to better understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a promising synthetic polymer with unique properties that make it a promising candidate for various applications, including drug delivery, tissue engineering, and biosensors. The copolymer's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this copolymer are needed to fully explore its potential in biomedical applications.
Synthesemethoden
The synthesis of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer involves the copolymerization of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione (AVPD) and methyl methacrylate (MMA). The copolymerization can be carried out by various methods, including solution polymerization, emulsion polymerization, and suspension polymerization. The choice of the method depends on the desired properties of the copolymer and the intended application.
Wissenschaftliche Forschungsanwendungen
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has been extensively studied for its potential applications in drug delivery, tissue engineering, and biosensors. In drug delivery, the copolymer can be used as a carrier for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. The copolymer can also be used in tissue engineering to promote cell growth and tissue regeneration. In biosensors, the copolymer can be used as a sensing material for the detection of various analytes, including glucose, cholesterol, and uric acid.
Eigenschaften
CAS-Nummer |
121864-91-3 |
|---|---|
Produktname |
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer |
Molekularformel |
C15H17N3O4 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
5-amino-8-ethenyl-2,3-dihydrophthalazine-1,4-dione;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2.C5H8O2/c1-2-5-3-4-6(11)8-7(5)9(14)12-13-10(8)15;1-4(2)5(6)7-3/h2-4H,1,11H2,(H,12,14)(H,13,15);1H2,2-3H3 |
InChI-Schlüssel |
PWXMHKVWMZURIL-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
Kanonische SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
Synonyme |
5-amino-8-vinylphthalazine-1,4(2H,3H)-dione -methyl methacrylate copolymer AVPD-MMA copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



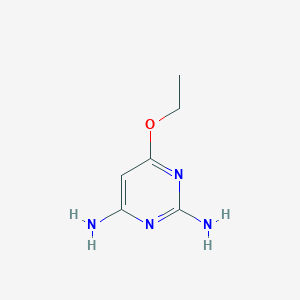
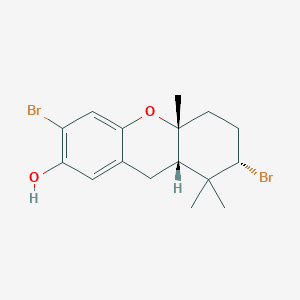
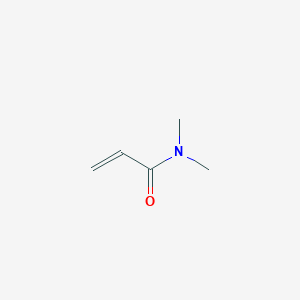
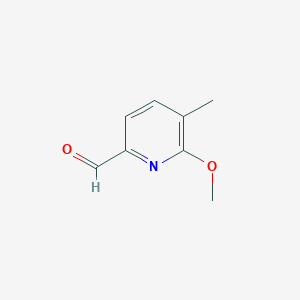
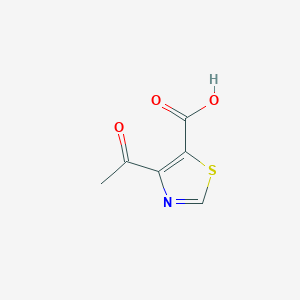
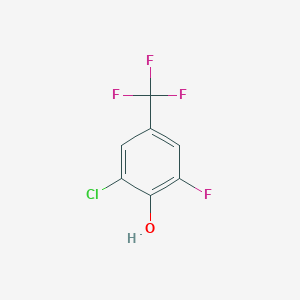
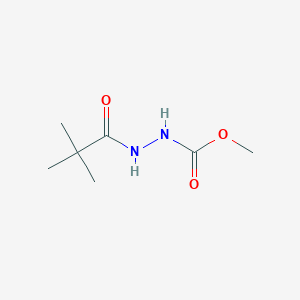
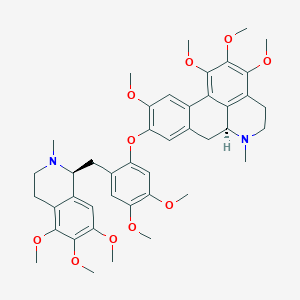
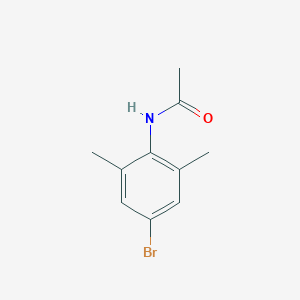
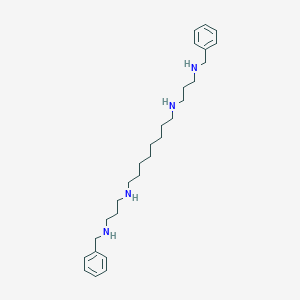
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
